AhR Pure Antagonist Activity
3,4'-DMF acts as a pure competitive antagonist of the aryl hydrocarbon receptor (AhR), exhibiting no intrinsic agonist activity. In MCF-7 and T47D human breast cancer cells, 3,4'-DMF alone did not induce CYP1A1-dependent ethoxyresorufin O-deethylase (EROD) activity or reporter gene activity [1]. In contrast, many flavonoid AhR ligands such as chrysin exhibit partial agonist activity. Critically, 3,4'-DMF concentration-dependently inhibited TCDD-induced responses, achieving 100% inhibition at 10 μM in cotreatment assays with 1 nM TCDD [1]. Gel mobility shift assays confirmed that 3,4'-DMF does not transform the AhR to its nuclear binding form, but blocks TCDD-induced AhR transformation in both rat liver cytosol and human breast cancer cell nuclear extracts [1].
| Evidence Dimension | AhR agonist activity (EROD induction) |
|---|---|
| Target Compound Data | No induction (no agonist activity) |
| Comparator Or Baseline | TCDD (1 nM): 50- to 80-fold induction |
| Quantified Difference | 0% vs 5,000-8,000% induction |
| Conditions | MCF-7 and T47D human breast cancer cells |
Why This Matters
A pure AhR antagonist is essential for studies dissecting AhR-mediated toxicity and cancer signaling without confounding partial agonist effects, making 3,4'-DMF a superior tool compound for AhR pathway interrogation.
- [1] Lee JE, Safe S. 3′,4′-Dimethoxyflavone as an Aryl Hydrocarbon Receptor Antagonist in Human Breast Cancer Cells. Toxicol Sci. 2000;58(2):235-242. View Source
